molecular formula C9H9Cl3N2O B3337250 Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)- CAS No. 60006-07-7

Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)-

Cat. No.: B3337250
CAS No.: 60006-07-7
M. Wt: 267.5 g/mol
InChI Key: OALYUGQHXIWDRN-UHFFFAOYSA-N
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Description

Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)- is a chemical compound with the molecular formula C9H9Cl3N2O It is known for its unique structure, which includes a urea backbone substituted with dimethyl and trichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)- typically involves the reaction of 2,4,6-trichloroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2,4,6-Trichloroaniline+Dimethylcarbamoyl chlorideUrea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)-\text{2,4,6-Trichloroaniline} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)-} 2,4,6-Trichloroaniline+Dimethylcarbamoyl chloride→Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The trichlorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: The urea moiety can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenylureas, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea
  • 1,1-Diethyl-3-(2,4,5-trichlorophenyl)urea
  • 1,1-Diallyl-3-(2,4,5-trichlorophenyl)urea
  • 1,1-Dibutyl-3-(2,4,5-trichlorophenyl)urea

Uniqueness

Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)- is unique due to the specific positioning of the trichlorophenyl group and the dimethyl substitution on the urea backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,1-dimethyl-3-(2,4,6-trichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3N2O/c1-14(2)9(15)13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALYUGQHXIWDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=C(C=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208711
Record name Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60006-07-7
Record name Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060006077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1,1-dimethyl-3-(2,4,6-trichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-3-(2,4,6-TRICHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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